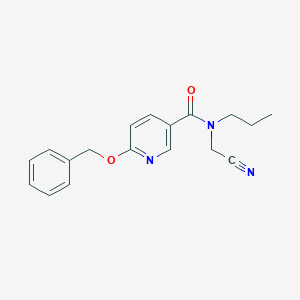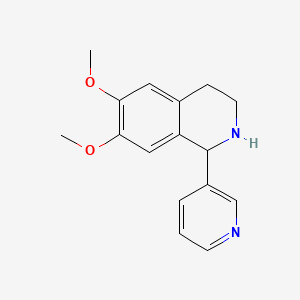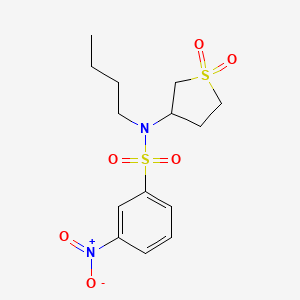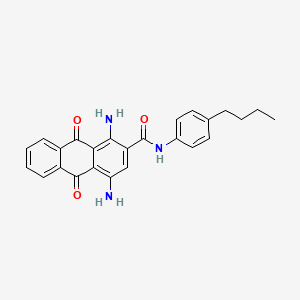![molecular formula C22H19N3O5S2 B2960441 (Z)-ethyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-21-1](/img/structure/B2960441.png)
(Z)-ethyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of isothiazolinone , which is a class of heterocycles used as biocides in numerous personal care products and other industrial applications . It also seems to have a naphthoyl group, which is a common moiety in various bioactive compounds .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds, such as Schiff bases of naphtha[1,2-d]thiazol-2-amine, are synthesized by the reaction of naphtha[1,2-d]thiazol-2-amine with various substituted aromatic aldehydes .
Aplicaciones Científicas De Investigación
Anticancer Research
The thiazolidinone core present in this compound is a well-known pharmacophore in medicinal chemistry. It exhibits significant therapeutic significance and has shown a broad spectrum of biological activities, including anticancer potential . The naphthyl bearing 2-iminothiazolidin-4-ones, a class to which our compound belongs, has been designed and synthesized for their potential as anticancer agents. These compounds have shown cytotoxicity against several human cancer cell lines, indicating their potential use in cancer treatment research.
Antimicrobial Agents
Schiff bases of naphtha[1,2-d]thiazol-2-amine, which share a similar structural motif with our compound, have been synthesized and investigated for their antimicrobial properties . The presence of the naphthalene ring enhances the lipophilicity, allowing these compounds to penetrate biomembranes effectively. This suggests that our compound could be explored for its efficacy as an antimicrobial agent.
Tyrosinase Inhibition
Compounds with a benzothiazole structure have been studied for their ability to inhibit tyrosinase, an enzyme responsible for melanin production in the skin . By inhibiting this enzyme, such compounds can prevent pigmentation disorders, making them attractive targets in cosmetics and treatments for these conditions. The compound could be researched for its tyrosinase inhibitory activity.
Enzyme Inhibition
The thiazolidinone ring is known for its enzyme inhibitory activities, including inhibition of cyclooxygenase (COX) and aldose reductase . These enzymes are involved in inflammatory processes and diabetic complications, respectively. Therefore, our compound could be valuable in the development of new anti-inflammatory and antidiabetic drugs.
Metal Complex Formation
The compound’s ability to form metal complexes, as indicated by related structures, can be utilized in various fields, including catalysis and material science . Metal complexes often exhibit different and enhanced properties compared to their ligands alone, which can be leveraged in scientific research.
Organic Synthesis
The benzylic position of the naphthalene moiety in the compound is reactive and can undergo various organic reactions, including free radical bromination and nucleophilic substitution . This reactivity can be exploited in synthetic organic chemistry to create a wide range of derivatives for further application in drug development and other areas of chemical research.
Propiedades
IUPAC Name |
ethyl 2-[2-(naphthalene-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-2-30-20(26)13-25-18-10-9-17(32(23,28)29)12-19(18)31-22(25)24-21(27)16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,2,13H2,1H3,(H2,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAFFDAOAHRMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2960365.png)


![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2960369.png)
![tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate](/img/structure/B2960373.png)
![1-Fluorosulfonyloxy-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzene](/img/structure/B2960374.png)
![2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2960375.png)
![5-Fluoro-6-methyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2960376.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2960377.png)


